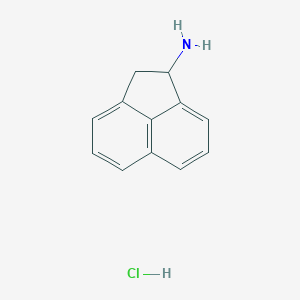

1-Acenaphthenamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dihydroacenaphthylen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h1-6,11H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIABGRPUYYFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5668-66-6 | |

| Record name | 5668-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 Acenaphthenamine Hydrochloride and Analogous Structures

Established Synthetic Pathways for 1-Acenaphthenamine Hydrochloride

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, this strategy involves the reaction of 1-acenaphthenone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. acsgcipr.org This "one-pot" approach is often preferred due to its efficiency and avoidance of isolating the potentially unstable imine intermediate. thieme-connect.de

The reaction proceeds through the nucleophilic attack of ammonia on the carbonyl carbon of 1-acenaphthenone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a C=N double bond, yielding an imine. wikipedia.org This imine is then selectively reduced to 1-acenaphthenamine. A variety of reducing agents can be employed for this transformation, each with its own set of advantages and specific reaction conditions.

Common reducing agents for reductive amination include:

Sodium Borohydride (NaBH₄) : A cost-effective reducing agent, though it can also reduce the starting ketone. Therefore, it is typically added after allowing sufficient time for imine formation. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone. wikipedia.orgharvard.edu This allows for the entire reaction to be carried out in a single pot.

Sodium Triacetoxyborohydride (NaHB(OAc)₃) : A milder and highly selective reducing agent for reductive amination that is often used in aprotic solvents like dichloroethane. commonorganicchemistry.comharvard.edu

Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) is a "green" alternative that produces water as the only byproduct. acsgcipr.org

The choice of solvent and the control of pH are crucial for optimizing the yield of the desired amine. harvard.edu

| Reducing Agent | Ammonia Source | Solvent | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ammonium (B1175870) Acetate | Methanol | Stirring at room temperature for several hours after imine formation. | Cost-effective and readily available. |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia in Methanol | Methanol | pH controlled between 6-7, room temperature. | High selectivity for the imine/iminium ion. harvard.edu |

| Sodium Triacetoxyborohydride (NaHB(OAc)₃) | Ammonium Acetate | 1,2-Dichloroethane | Presence of acetic acid, room temperature. | Mild conditions and high functional group tolerance. harvard.edu |

| H₂/Palladium on Carbon (Pd/C) | Ammonia | Ethanol | Pressurized H₂ atmosphere, elevated temperature. | High atom economy and environmentally friendly. acsgcipr.org |

An alternative to reductive amination is the formation of the amine via a nucleophilic substitution reaction. A classic method for the synthesis of primary amines that avoids the overalkylation issues often encountered with direct alkylation of ammonia is the Gabriel synthesis. wikipedia.orgchemistrysteps.com This method would involve the reaction of a 1-haloacenaphthene (e.g., 1-bromoacenaphthene) with potassium phthalimide. masterorganicchemistry.com

The Gabriel synthesis proceeds in two main steps:

N-Alkylation of Phthalimide : The phthalimide anion, acting as a surrogate for the ammonia anion, displaces the halide from the 1-position of the acenaphthene (B1664957) ring in an Sₙ2 reaction. chemistrysteps.com This forms N-(1-acenaphthenyl)phthalimide. The bulky nature of the phthalimide group prevents further alkylation. masterorganicchemistry.com

Hydrolysis or Hydrazinolysis : The resulting N-alkylated phthalimide is then cleaved to release the free primary amine. nrochemistry.com This can be achieved through acidic hydrolysis or, more commonly, by reaction with hydrazine (the Ing-Manske procedure), which cleanly yields the desired 1-acenaphthenamine and a phthalhydrazide precipitate. wikipedia.org

This pathway is particularly useful for synthesizing primary amines from primary and some secondary alkyl halides. wikipedia.org

The final step in the synthesis of this compound is the conversion of the free base, 1-acenaphthenamine, into its hydrochloride salt. This is a standard acid-base reaction that is crucial for improving the stability, solubility, and handling of the amine product.

The process typically involves dissolving the purified 1-acenaphthenamine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent (e.g., ethereal HCl or methanolic HCl), is then added to the amine solution. The this compound, being an ionic salt, is generally much less soluble in nonpolar organic solvents than its free base form and will precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried. This straightforward and high-yielding conversion is a common final step in the preparation of many amine-containing pharmaceutical compounds. researchgate.net

The synthesis of this compound from a readily available starting material like acenaphthene requires a multi-step approach. A logical synthetic sequence would be:

Oxidation of Acenaphthene : The first step involves the oxidation of the benzylic position of acenaphthene to yield 1-acenaphthenone. Various oxidizing agents can be employed for this transformation, and the choice of reagent can influence the yield and selectivity of the reaction.

Formation of 1-Acenaphthenamine : As detailed in section 2.1.1, the resulting 1-acenaphthenone can be converted to 1-acenaphthenamine via reductive amination.

Formation of the Hydrochloride Salt : The final step is the hydrohalogenation of the amine to form the stable hydrochloride salt, as described in section 2.1.3.

Choice of Reagents : Selecting the most efficient and selective oxidizing and reducing agents.

Reaction Conditions : Systematically varying temperature, reaction time, and concentration of reactants to find the optimal balance between reaction rate and side product formation. nih.gov

Solvent Effects : The choice of solvent can significantly impact reaction rates and yields.

Catalyst Loading : In catalytic reactions, the amount of catalyst must be optimized to ensure high conversion without unnecessary cost.

Work-up and Purification : Developing efficient extraction and crystallization procedures to isolate the product at each stage with high purity.

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) to efficiently explore the effects of multiple variables simultaneously. nih.gov

Advanced and Sustainable Synthetic Approaches

Both heterogeneous and homogeneous catalysis offer advanced and more sustainable alternatives for the synthesis of 1-acenaphthenamine, particularly in the reductive amination step. nih.gov Catalytic methods are generally preferred over stoichiometric reagents due to higher atom economy, milder reaction conditions, and the potential for catalyst recycling. wikipedia.org

Heterogeneous Catalysis : In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This allows for easy separation and reuse of the catalyst. For the reductive amination of 1-acenaphthenone, common heterogeneous catalysts include:

Noble Metals on a Support : Platinum (Pt), palladium (Pd), or rhodium (Rh) supported on activated carbon (C) are highly effective for hydrogenation reactions. mdpi.com

Raney Nickel (Ra-Ni) : A cost-effective and active catalyst for the hydrogenation of imines. wikipedia.org

These catalysts can be used in conventional batch reactors or in continuous flow systems, which can offer enhanced safety and scalability. mdpi.com

Homogeneous Catalysis : Homogeneous catalysts are soluble in the reaction medium, which often leads to higher activity and selectivity compared to their heterogeneous counterparts. In the context of synthesizing chiral amines, asymmetric homogeneous catalysis is of particular importance. nih.govacs.org If a chiral version of 1-acenaphthenamine is desired, a prochiral imine intermediate can be hydrogenated using a chiral transition metal complex. Common metals used in these catalysts include ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands such as chiral diphosphines (e.g., BINAP) or diamines. nih.govresearchgate.net This approach can provide high enantiomeric excess (ee) of the desired amine enantiomer. acs.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Features |

|---|---|---|---|

| Heterogeneous | Pt/C, Rh/C | Reductive amination of ketones. mdpi.com | High conversion and selectivity, catalyst is easily recoverable. mdpi.com |

| Heterogeneous | Raney Nickel | Reductive amination of ketones with ammonia. | Cost-effective and highly active. |

| Homogeneous | [RuCl₂(chiral diphosphine)(chiral diamine)] | Asymmetric transfer hydrogenation of aromatic ketones. | High enantioselectivity for the synthesis of chiral alcohols, which can be converted to amines. |

| Homogeneous | [Ir(COD)Cl]₂ with chiral phosphine ligands | Asymmetric hydrogenation of N-aryl imines. acs.org | Provides access to chiral secondary amines with high enantiomeric excess. acs.org |

Exploration of Green Chemistry Principles in Acenaphthenamine Synthesis

The application of green chemistry principles to the synthesis of 1-Acenaphthenamine and its derivatives aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach considering all aspects of the synthesis, from starting materials to final product. Key areas of focus include the use of safer solvents, development of catalytic reactions, and maximization of atom economy.

The selection of solvents is a critical aspect of green synthesis, as solvents constitute a significant portion of the waste generated in chemical processes nih.gov. Traditional syntheses might employ hazardous chlorinated solvents. Green alternatives include water, supercritical fluids like CO2, and bio-based solvents such as ethanol and 2-methyltetrahydrofuran (2-MeTHF) nih.govmdpi.comnih.gov. The ideal green solvent is non-toxic, biodegradable, and easily recyclable nih.gov. For the synthesis of acenaphthenamine, research is geared towards identifying solvents that not only meet these criteria but also facilitate high reaction yields and selectivity.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions nih.gov. The use of catalysts, particularly heterogeneous catalysts, can simplify product purification and allow for catalyst recycling, thereby minimizing waste. Biocatalysis, employing enzymes, offers a highly selective and environmentally friendly approach to chemical transformations nih.govmdpi.comnih.govbohrium.comnottingham.ac.uk. For instance, transaminases could potentially be used for the asymmetric synthesis of 1-acenaphthenamine from a corresponding ketone precursor, operating in aqueous media under mild conditions nih.gov.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another cornerstone of green synthesis rsc.org. Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts rsc.org. Reductive amination of acenaphthenone, for example, can be a highly atom-economical route to 1-acenaphthenamine.

| Green Chemistry Principle | Application in Acenaphthenamine Synthesis |

| Safer Solvents | Replacement of hazardous solvents with water, supercritical CO2, or bio-based solvents like 2-MeTHF and CPME nih.govmdpi.comnih.gov. |

| Catalysis | Utilization of heterogeneous catalysts for easier separation and recycling. Exploration of biocatalysts like transaminases for stereoselective synthesis nih.govmdpi.comnih.govbohrium.comnottingham.ac.uk. |

| Atom Economy | Designing synthetic routes, such as reductive amination, that maximize the incorporation of reactant atoms into the final product rsc.org. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, offering significant advantages over traditional batch processing krishisanskriti.orgmdpi.comresearchgate.netflinders.edu.au. This approach involves the continuous pumping of reactants through a reactor, where they mix and react to form the product. The inherent benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and potential for automation and scalability krishisanskriti.orgresearchgate.netflinders.edu.aumdpi.com.

In the context of this compound synthesis, a continuous flow process could involve the reductive amination of acenaphthenone. Reactant streams of the ketone, a reducing agent, and an ammonia source would be continuously fed into a heated and pressurized reactor coil. The small dimensions of the reactor channels ensure rapid heat exchange, allowing for the safe use of highly exothermic reactions and elevated temperatures to accelerate reaction rates krishisanskriti.orgresearchgate.net. The residence time, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and the reactor volume.

Microreactors, with their even smaller channel dimensions, offer further intensification of these processes, leading to extremely efficient mixing and heat transfer krishisanskriti.orgresearchgate.netmdpi.com. The use of packed-bed reactors containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) for hydrogenation, is particularly well-suited for flow chemistry. This setup allows for the continuous conversion of starting material to product without the need for catalyst filtration in a separate step, simplifying the workup process rsc.org.

| Parameter | Advantage in Continuous Flow Synthesis |

| Heat Transfer | Superior heat dissipation, enabling safe operation of exothermic reactions at higher temperatures krishisanskriti.orgresearchgate.net. |

| Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and improved yields krishisanskriti.orgmdpi.com. |

| Reaction Control | Precise control over residence time, temperature, and pressure, allowing for fine-tuning of the reaction outcome. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates researchgate.net. |

| Scalability | Straightforward scaling by extending the operation time or by numbering-up (using multiple reactors in parallel) flinders.edu.au. |

Stereoselective Synthesis of 1-Acenaphthenamine Hydrochlorideankara.edu.tr

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of significant importance.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction ankara.edu.trwikipedia.orgresearchgate.netyoutube.com. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered and reused.

A potential strategy for the asymmetric synthesis of 1-acenaphthenamine involves the use of a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine or a derivative like pseudoephenamine nih.govresearchgate.net. For instance, acenaphthenone could be derivatized with a chiral auxiliary to form a chiral enamine or imine. The subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would yield the desired enantiomer of 1-acenaphthenamine. The steric bulk of the auxiliary would shield one face of the molecule, directing the approach of the reducing agent to the opposite face, thereby controlling the stereochemistry of the newly formed chiral center ankara.edu.tr. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

| Chiral Auxiliary | General Approach for 1-Acenaphthenamine Synthesis | Expected Outcome |

| Pseudoephedrine/Pseudoephenamine | 1. Formation of a chiral imine from acenaphthenone. 2. Diastereoselective reduction of the imine. 3. Cleavage of the auxiliary. | Enantiomerically enriched 1-acenaphthenamine nih.govresearchgate.net. |

| Evans Oxazolidinones | Not directly applicable for amine synthesis but could be used to create adjacent stereocenters in more complex analogs researchgate.net. | Diastereomerically pure acenaphthene derivatives. |

| tert-Butanesulfinamide (Ellman's Auxiliary) | 1. Condensation with acenaphthenone to form a chiral N-sulfinyl imine. 2. Diastereoselective reduction. 3. Acidic cleavage of the sulfinyl group. | Enantiomerically pure 1-acenaphthenamine mdpi.com. |

Asymmetric Catalytic Systems for Acenaphthene Derivatives

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries nih.govwikipedia.org. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The asymmetric reduction of acenaphthenone or a suitable imine derivative is a promising route to chiral 1-acenaphthenamine. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral ligands, have proven to be highly effective for the asymmetric hydrogenation of ketones and imines nih.govwikipedia.org. For example, a chiral rhodium-diphosphine complex could catalyze the hydrogenation of an N-protected acenaphthenone imine to afford the corresponding protected amine with high enantioselectivity. The choice of the metal, the chiral ligand, and the reaction conditions (pressure, temperature, solvent) are critical factors that determine the efficiency and enantioselectivity of the catalytic process.

Biocatalytic reduction using ketoreductases or transaminases also represents a powerful asymmetric catalytic system. These enzymes can exhibit exquisite enantio- and regioselectivity under mild, aqueous conditions, making them an attractive green alternative to metal-based catalysts nih.govmdpi.comnih.govbohrium.comnottingham.ac.uk.

| Catalytic System | Substrate | Potential Outcome |

| Chiral Rh/Ru/Ir-Phosphine Complexes | Acenaphthenone or its imine derivative | Enantiomerically enriched 1-acenaphthenamine via asymmetric hydrogenation nih.govwikipedia.org. |

| Ketoreductases (KREDs) | Acenaphthenone | Chiral 1-acenaphthenol, a precursor to the amine. |

| Transaminases (TAs) | Acenaphthenone | Direct asymmetric synthesis of 1-acenaphthenamine nih.gov. |

Diastereoselective Synthetic Routes

Diastereoselective reactions are employed when the target molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. In the context of 1-acenaphthenamine derivatives with additional stereocenters, diastereoselective methods are essential.

For instance, if a substituent is introduced at the C2 position of the acenaphthene ring, creating a second stereocenter, the reduction of the C1 ketone would need to be diastereoselective. This can be achieved through substrate control, where the existing stereocenter directs the stereochemical outcome of the reduction, or through reagent control, using a chiral reducing agent or catalyst that favors the formation of one diastereomer over the other.

Conjugate addition reactions to α,β-unsaturated acenaphthene derivatives can also be a powerful tool for establishing multiple stereocenters with high diastereoselectivity, especially when a chiral auxiliary is employed to control the facial selectivity of the addition chromatographyonline.com.

Control and Analysis of Synthetic Byproducts and Impurities in this compound Productionresearchgate.net

The purity of an active pharmaceutical ingredient is of paramount importance. Therefore, the control and analysis of byproducts and impurities during the synthesis of this compound are critical aspects of process development and quality control researchgate.netenamine.netbeilstein-journals.org. Impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product.

Potential impurities in the synthesis of this compound could include unreacted starting materials (e.g., acenaphthenone), over-reduction products, or byproducts from side reactions. For instance, in a reductive amination process, the corresponding alcohol (1-acenaphthenol) could be formed as a byproduct. If the reaction is not driven to completion, residual ketone will remain.

A robust analytical methodology is essential for the identification and quantification of these impurities. High-performance liquid chromatography (HPLC) is a widely used technique for purity assessment and impurity profiling researchgate.netnih.gov. The development of a stability-indicating HPLC method is crucial to separate the main component from all potential impurities and degradation products. For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools chromatographyonline.comresearchgate.netnih.gov. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful technique for the definitive identification of impurity structures nih.gov.

Once identified, strategies can be implemented to control the formation of these impurities. This may involve optimizing reaction conditions (temperature, pressure, reaction time, stoichiometry of reagents), purifying intermediates, or developing more selective synthetic routes.

| Analytical Technique | Application in Impurity Analysis |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of known and unknown impurities researchgate.netnih.gov. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by providing molecular weight information chromatographyonline.comnih.gov. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and byproducts chromatographyonline.com. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities nih.gov. |

Advanced Structural Elucidation and Comprehensive Spectroscopic Characterization of 1 Acenaphthenamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Determination

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. numberanalytics.com By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed. For a molecule with the complexity of 1-Acenaphthenamine hydrochloride, a combination of one-dimensional and multidimensional NMR experiments is required for complete spectral assignment and structural verification.

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment and number of different types of nuclei in a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides a proton census of the molecule. For this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the ethylene (B1197577) bridge, the methine proton at the chiral center (C1), and the ammonium (B1175870) protons. The aromatic region would display complex splitting patterns corresponding to the six protons on the naphthalene (B1677914) system. The aliphatic protons would include a characteristic signal for the methine proton adjacent to the ammonium group and signals for the two diastereotopic protons of the CH₂ group.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains 12 carbon atoms in the acenaphthene (B1664957) core, all of which are expected to be chemically distinct, resulting in 12 discrete signals. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

¹⁵N NMR Spectroscopy : Given the presence of a nitrogen atom, ¹⁵N NMR is a valuable tool, though its application can be challenging due to the low natural abundance (0.37%) and less favorable magnetic properties of the ¹⁵N isotope. youtube.comresearchgate.net Inverse-detected techniques, such as those used in 2D experiments, are often preferred. researchgate.net A single signal would be expected for the nitrogen atom in this compound, with its chemical shift being characteristic of a protonated amine, providing direct evidence of the ammonium salt's formation. nih.gov

Table 1: Predicted Unidimensional NMR Spectral Data for this compound Predicted data based on typical chemical shifts for related structural motifs.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Description of Expected Signals |

|---|---|---|

| ¹H | 7.5 - 8.5 | Aromatic Protons (6H, complex multiplets) |

| ¹H | ~5.0 | Methine Proton (1H, multiplet, CH-NH₃⁺) |

| ¹H | 3.0 - 4.0 | Methylene Protons (2H, complex multiplets, -CH₂-) |

| ¹H | 8.5 - 9.5 | Ammonium Protons (3H, broad singlet, -NH₃⁺) |

| ¹³C | 120 - 150 | Aromatic & Quaternary Carbons (10 C) |

| ¹³C | ~55 | Methine Carbon (CH-NH₃⁺) |

| ¹³C | ~30 | Methylene Carbon (-CH₂-) |

| ¹⁵N | -320 to -350 | Ammonium Nitrogen (-NH₃⁺) |

Two-dimensional (2D) NMR experiments resolve overlapping signals and reveal correlations between nuclei, which is crucial for unambiguous structural assignment. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be used to establish the connectivity between the methine proton (H1) and the adjacent methylene protons (H2), as well as to trace the coupling networks within the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the heteronucleus to which they are attached, most commonly ¹³C or ¹⁵N. wikipedia.orgemerypharma.com It provides a direct link between the proton and carbon skeletons of the molecule, showing a cross-peak for each C-H bond. sdsu.edu An ¹H-¹⁵N HSQC would definitively link the ammonium proton signals to the nitrogen atom.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for piecing together the complete molecular structure by revealing long-range correlations (typically 2-4 bonds) between protons and heteronuclei. sdsu.eduemerypharma.com It is particularly useful for identifying quaternary carbons, which are not visible in HSQC spectra, by observing their correlations to nearby protons. It also confirms the placement of the aminomethyl group on the acenaphthene framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous experiments which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for confirming the three-dimensional structure and stereochemistry of the molecule.

Table 2: Key Correlations Expected in 2D NMR Spectra of this compound

| Experiment | Type of Correlation | Expected Key Correlations |

|---|---|---|

| COSY | ¹H-¹H (through-bond) | - Correlations between adjacent aromatic protons.

|

| HSQC | ¹H-¹³C (one-bond) | - Each aromatic proton to its attached carbon.

|

| HMBC | ¹H-¹³C (multiple-bond) | - Methine proton (H1) to adjacent aromatic and bridgehead carbons.

|

| NOESY | ¹H-¹H (through-space) | - Proximity between the methine proton (H1) and specific aromatic protons, confirming spatial arrangement. |

For molecules with complex or overlapping spectra, advanced pulse sequences can be employed to enhance resolution and sensitivity. strath.ac.ukutoronto.ca Modern NMR relies on sophisticated pulse sequences that utilize pulsed field gradients to select for desired signals and eliminate artifacts, resulting in cleaner and more informative spectra. strath.ac.uk Techniques such as TROSY (Transverse Relaxation-Optimized Spectroscopy) are invaluable for very large molecules, while other sequences can be designed to suppress strong solvent signals or to selectively observe specific parts of a molecule. utoronto.ca The implementation of triply-compensated pulses can significantly enhance signal strength in multidimensional experiments by correcting for pulse imperfections and off-resonance effects. nih.gov For a molecule like this compound, these advanced methods ensure that high-quality, artifact-free data is acquired for confident structural assignment. numberanalytics.com

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of substances without the need for an identical reference standard. researchgate.net The technique relies on the principle that the integrated signal area of a nucleus is directly proportional to its molar amount. researchgate.net

For the purity assessment of this compound, a certified internal standard with known purity is added in a precise amount to a solution of the analyte. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity can be calculated with high precision and accuracy. researchgate.netnih.gov Key experimental parameters, such as a sufficiently long relaxation delay, must be carefully optimized to ensure full relaxation of all nuclei being quantified. nih.gov While hydrochloride salts can sometimes present challenges due to solubility or pH effects, methods such as using specific solvents or buffered solutions can mitigate these issues, making qNMR a reliable tool for quality control. nih.govsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₁₂H₁₁N + H]⁺. The experimentally determined mass can then be compared to the theoretically calculated mass, confirming the molecular formula C₁₂H₁₁N and ruling out other potential formulas with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for the 1-Acenaphthenamine Cation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₂N⁺ | 170.09642 | ~170.0964 |

The fragmentation pattern observed in the mass spectrum provides further structural information. The bonds in the 1-Acenaphthenamine ion will break in predictable ways upon ionization, yielding fragment ions whose masses help to confirm the connectivity of the atoms within the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Ions

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. nih.gov In a typical MS/MS experiment, the protonated molecular ion of 1-Acenaphthenamine is selected and subjected to collision-induced dissociation (CID). This process generates a series of characteristic fragment ions that are diagnostic for the parent molecule. The fragmentation of similar compounds often involves the loss of small neutral molecules and cleavage of specific bonds, which helps in piecing together the molecular structure. nih.gov For instance, the fragmentation of protonated molecular ions in an ion trap can lead to several main product ions, which are crucial for confirming the identity of the substance. nih.gov

Hyphenated Chromatography-Mass Spectrometry (e.g., GC-MS, LC-MS/ESI, UHPLC-MS)

To analyze complex mixtures and separate the analyte of interest from other components, chromatography is coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase before entering the mass spectrometer. jfda-online.com The retention time in the gas chromatogram provides an additional layer of identification. The mass spectrometer then provides a mass spectrum of the eluting compound, which can be compared with library data for confirmation. jfda-online.com

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS/ESI): For non-volatile or thermally labile compounds, LC-MS is the method of choice. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules in solution, often preserving the molecular ion. nih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the simultaneous determination of multiple analytes in a single run. nih.gov

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): UHPLC-MS offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC-MS. nih.govsigmaaldrich.com This technique utilizes columns with smaller particle sizes, leading to more efficient separations. nih.govnih.gov The enhanced separation power of UHPLC, coupled with the high sensitivity and selectivity of tandem mass spectrometry, makes it a powerful tool for the trace analysis of compounds in various matrices. nih.govnih.gov

Below is a table summarizing typical parameters for UHPLC-MS/MS analysis:

| Parameter | Typical Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. rjptonline.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rjptonline.orgresearchgate.net The resulting spectrum displays a series of absorption bands, with their positions and intensities corresponding to specific functional groups and structural features. nih.gov For this compound, characteristic peaks for the amine group (N-H stretching and bending), aromatic C-H stretching, and C=C stretching of the acenaphthene ring system would be expected. The analysis is often performed on a solid sample mixed with potassium bromide (KBr) to form a pressed pellet. rjptonline.org

A table of expected FTIR absorption bands for this compound is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (R-NH₃⁺) | N-H Stretch | 3000 - 2800 |

| Ammonium (R-NH₃⁺) | N-H Bend (asymmetric) | ~1600 |

| Ammonium (R-NH₃⁺) | N-H Bend (symmetric) | ~1500 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Stretch | 1620 - 1450 |

| Alkane C-H | C-H Stretch | 2960 - 2850 |

Raman Spectroscopic Investigations for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. horiba.comnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. nih.gov This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the aromatic ring vibrations and the carbon skeleton would be expected to produce strong Raman signals. nih.gov

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Analysis

X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Single Crystal X-ray Diffraction for Absolute and Relative Configuration

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and the absolute and relative stereochemistry of a chiral molecule. carleton.edurigaku.com To perform this analysis, a suitable single crystal of this compound must be grown. researchgate.netnih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. rigaku.com From this map, the precise positions of all atoms in the crystal lattice can be determined, providing an unambiguous structural assignment. carleton.eduresearchgate.net

The table below summarizes the type of information obtained from a single crystal X-ray diffraction experiment:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., triclinic, monoclinic, etc.). researchgate.net |

| Space Group | The set of symmetry operations that describe the crystal lattice. researchgate.net |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. researchgate.net |

| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. carleton.edu |

| Absolute Configuration | The three-dimensional arrangement of atoms in a chiral molecule. rigaku.com |

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the solid-state characterization of crystalline materials. It is particularly valuable for identifying different polymorphic forms, which are distinct crystalline structures of the same compound that can exhibit different physical properties. researchgate.net The PXRD pattern is a unique fingerprint of a specific crystalline phase. researchgate.net

In the analysis of this compound, PXRD would be employed to ascertain its degree of crystallinity and to identify any existing polymorphic forms. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show a broad, diffuse halo. By comparing the PXRD pattern of a new batch of this compound to a reference pattern, one can confirm phase identity and purity. rigaku.com

The investigation of amine hydrochlorides, such as amantadine (B194251) hydrochloride and p-aminophenol hydrochloride, by powder diffractometry has demonstrated the utility of this technique in determining their crystal systems and lattice parameters. cambridge.org For this compound, the presence of different polymorphs would be indicated by variations in the peak positions (2θ values) and their relative intensities in the diffraction patterns of different samples. researchgate.netrigaku.com Grinding the sample can sometimes mitigate effects of preferred orientation, which can alter peak intensities and potentially mislead analysis. researchgate.net

Table 1: Illustrative Powder X-ray Diffraction Data for a Hypothetical Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 60 |

| 12.7 | 6.96 | 100 |

| 15.3 | 5.79 | 45 |

| 17.1 | 5.18 | 80 |

| 21.4 | 4.15 | 30 |

| 25.5 | 3.49 | 75 |

| 28.9 | 3.09 | 50 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Material

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a powerful method for determining the atomic resolution structures of small organic molecules from nanocrystals. acs.orgnih.gov This technique is particularly advantageous when only a small amount of material is available or when the compound forms crystals that are too small for conventional X-ray diffraction methods. hhu.denih.gov MicroED can obtain high-quality diffraction data from nanocrystals as small as 100 nanometers. acs.orgnih.gov

For this compound, which may be synthesized or isolated as a fine powder, MicroED offers a pathway to unambiguous structural determination without the need for extensive crystallization procedures. acs.orgescholarship.org The technique has been successfully applied to a variety of small molecules, including pharmaceuticals and natural products, often directly from their powdered form. nih.govnih.govdiva-portal.org It has been demonstrated that MicroED can even resolve the structures of individual components within a mixture of compounds. acs.orgnih.gov

The process involves applying the nanocrystals to a transmission electron microscope (TEM) grid, which is then frozen at cryogenic temperatures. nih.gov Continuous rotation of the crystal in the electron beam generates a series of diffraction patterns that are recorded as a movie. nih.govresearchgate.net These patterns are then processed using crystallographic software to solve the three-dimensional atomic structure. researchgate.net A significant advantage of MicroED is its ability to work with vanishingly small sample quantities, on the order of 10⁻¹⁵ grams. acs.orgnih.gov

Advanced Characterization Techniques for Microstructure and Surface Properties

Beyond the bulk crystal structure, the microscopic and surface characteristics of a compound are critical for understanding its behavior. Techniques such as electron microscopy and scanning probe microscopy provide high-resolution imaging of the material's morphology and surface topography.

Electron Microscopy (e.g., Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM))

Transmission Electron Microscopy (TEM) offers higher resolution and can provide information about the internal structure of the crystals, including the visualization of the crystal lattice and any defects present. nih.govlu.se However, a major challenge in using TEM for organic materials is their sensitivity to the high-energy electron beam, which can cause radiation damage. researchgate.netnih.govwhiterose.ac.uk To mitigate this, low-dose imaging techniques and cryogenic temperatures are often employed. lu.sewhiterose.ac.uk The development of sensitive detectors and advanced imaging techniques, such as scanning moiré fringes, has enabled the acquisition of high-resolution lattice images of beam-sensitive pharmaceutical crystals. nih.gov

Table 2: Potential Morphological Observations of this compound via Electron Microscopy

| Technique | Potential Observations |

| SEM | - Particle size distribution- Crystal habit (e.g., needles, plates, prisms)- Surface texture and agglomeration |

| TEM | - High-resolution lattice imaging- Identification of crystal defects (e.g., dislocations, stacking faults)- Nanoscale morphology of individual crystallites |

This table is illustrative of the types of data that can be obtained.

Scanning Probe Microscopy (e.g., Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM))

Scanning Probe Microscopy (SPM) techniques provide ultra-high-resolution, three-dimensional images of surfaces. fiveable.mespecs-group.comnih.gov Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are two prominent SPM methods.

AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a topographical map. rsc.orgnrel.gov AFM can be used on a wide variety of materials, including those that are not electrically conductive, and can be operated in different environments. fiveable.mersc.org For this compound, AFM could be used to image the topography of individual crystal faces at the nanoscale, revealing details about growth steps, surface roughness, and defects. fiveable.me

STM, on the other hand, relies on the quantum tunneling of electrons between a conductive tip and a conductive sample surface. mpg.deillinois.edu It can achieve atomic resolution, providing images of the arrangement of individual atoms on the surface. mpg.demdpi.com To study this compound with STM, it would likely need to be deposited as a thin film on a conductive substrate. STM could then potentially reveal how the molecules arrange and pack on the surface. mpg.dewiley.com

Surface-Sensitive Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), Secondary Ion Mass Spectrometry (SIMS))

Surface-sensitive spectroscopic techniques are used to determine the elemental and chemical composition of the outermost layers of a material. britannica.com

X-ray Photoelectron Spectroscopy (XPS) involves irradiating the sample with X-rays, which causes the emission of core-level electrons. 202.38.64 The kinetic energy of these electrons is characteristic of the element and its chemical environment. britannica.com For this compound, XPS would be highly valuable for confirming the presence of nitrogen, carbon, and chlorine on the surface and for determining their chemical states. For instance, the binding energy of the N 1s peak can provide information about the protonation state of the amine group. acs.orgxpsfitting.comnih.gov XPS is effective for qualitative and quantitative analysis of all elements except hydrogen and helium. britannica.com

Auger Electron Spectroscopy (AES) uses a focused electron beam to excite the sample, leading to the emission of Auger electrons. rdworldonline.comwisc.edu AES provides elemental information and has a higher spatial resolution than XPS, making it suitable for analyzing small features on the surface. rdworldonline.com However, it is generally limited to conductive and semiconductive materials and can be more destructive to organic samples than XPS. britannica.comrdworldonline.com

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive technique that involves bombarding the surface with a primary ion beam, which causes the ejection of secondary ions from the sample. hidenanalytical.comyoutube.com These secondary ions are then analyzed by a mass spectrometer to provide elemental and molecular information about the surface. hidenanalytical.comyoutube.com SIMS can detect contaminants at the parts-per-billion level and can be used for depth profiling to analyze the composition as a function of depth into the sample. hidenanalytical.com For this compound, static SIMS could be used to identify the molecular ion and characteristic fragments from the very top surface layer, confirming the compound's identity and detecting any surface impurities. osti.govulvac-phi.com

Table 3: Comparison of Surface-Sensitive Spectroscopic Methods for this compound

| Technique | Information Provided | Advantages for this Compound | Potential Limitations |

| XPS | Elemental composition, chemical state (e.g., protonation of nitrogen) | - Provides chemical state information for nitrogen.- Less destructive to organic samples. rdworldonline.com | Lower spatial resolution. britannica.com |

| AES | Elemental composition | High spatial resolution for mapping. | - Potential for beam damage to organic molecules.- Primarily for conductive materials. britannica.com |

| SIMS | Elemental and molecular composition, trace contaminant detection | - Extremely high sensitivity.- Provides molecular fragment information. osti.gov | Can be destructive (dynamic SIMS). |

Reaction Mechanisms and Kinetic Profiles Involving 1 Acenaphthenamine Hydrochloride

Nucleophilic Reactivity and Substitution Mechanisms of the Amine Moiety

The primary amine group in 1-Acenaphthenamine is characterized by a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. mnstate.edu This inherent nucleophilicity allows it to participate in a variety of reactions where it attacks electron-deficient centers. For instance, primary amines can react with alkyl halides in nucleophilic substitution reactions. libretexts.org

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The pathway taken depends on several factors, including the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent.

The reaction of the amine group of 1-Acenaphthenamine with an alkyl halide would likely proceed via an SN2 mechanism, especially with primary or secondary alkyl halides. masterorganicchemistry.com In an SN2 reaction, the amine nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. fiveable.me This concerted mechanism leads to an inversion of stereochemistry at the reaction center.

Conversely, an SN1 reaction involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. While less common for the amine itself to initiate, understanding both pathways is crucial for predicting reaction outcomes.

Table 1: Factors Influencing SN1 and SN2 Reaction Pathways

| Factor | SN1 Favored | SN2 Favored |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Leaving Group | Good leaving group required | Good leaving group required |

| Solvent | Polar protic | Polar aprotic |

The amine group of 1-Acenaphthenamine can also participate in nucleophilic addition reactions, particularly with carbonyl compounds like aldehydes and ketones. openstax.orglibretexts.org These reactions typically proceed through a tetrahedral intermediate and are often reversible. masterorganicchemistry.com The kinetics of these additions are influenced by both steric and electronic factors. masterorganicchemistry.com Electron-withdrawing groups on the electrophile can increase the rate of nucleophilic attack, while bulky groups on either the nucleophile or the electrophile can hinder the reaction. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Acenaphthene (B1664957) Core

The acenaphthene ring system of 1-Acenaphthenamine hydrochloride is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orglibretexts.org The rate and regioselectivity of these substitutions are directed by the existing substituents on the ring. wikipedia.org

The amino group (-NH₂) is a powerful activating group and an ortho, para-director. This means it increases the rate of electrophilic attack compared to unsubstituted benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. However, under the acidic conditions of the hydrochloride salt or in the presence of strong acids required for many electrophilic substitutions, the amine group will be protonated to form an ammonium (B1175870) group (-NH₃⁺). This ammonium group is a deactivating group and a meta-director. Therefore, the reaction conditions will critically determine the outcome of electrophilic substitution on this compound. The fused aliphatic rings of the acenaphthene core also influence the substitution pattern.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions on the acenaphthene nucleus have been a subject of study, with the goal of synthesizing various substituted acenaphthene derivatives. rutgers.eduresearchgate.netrsc.org

Acid-Base Equilibria and Protonation Dynamics of 1-Acenaphthenamine

As the hydrochloride salt, 1-Acenaphthenamine exists in its protonated form. In solution, it can participate in an acid-base equilibrium where the ammonium group donates a proton to a base, typically the solvent. ncert.nic.in The position of this equilibrium is quantified by the acid dissociation constant (pKa) of the conjugate acid.

Arylamines are generally weaker bases than aliphatic amines. ncert.nic.in This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, making them less available to accept a proton. ncert.nic.in The stability of the resulting anilinium-type ion also plays a role.

The pKa value of 1-Acenaphthenamine can be determined experimentally using techniques like spectrophotometry. dtic.milmdpi.comijper.orgscirp.org This method relies on the principle that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two forms can be determined.

Table 2: Illustrative Data for Spectrophotometric pKa Determination

| pH | Absorbance at λmax (Base) | [Base]/[Acid] | log([Base]/[Acid]) |

|---|---|---|---|

| 2.0 | 0.105 | 0.05 | -1.30 |

| 3.0 | 0.250 | 0.25 | -0.60 |

| 4.0 | 0.500 | 1.00 | 0.00 |

| 5.0 | 0.750 | 4.00 | 0.60 |

| 6.0 | 0.900 | 9.00 | 0.95 |

This is a hypothetical data table to illustrate the method. Actual values would need to be determined experimentally.

The pKa of an amine is not an intrinsic constant but is influenced by its environment, particularly the solvent. slideshare.netlibretexts.org Solvation plays a critical role in stabilizing the charged (protonated) and neutral (deprotonated) forms of the amine. stackexchange.com

Polar protic solvents, like water, can form hydrogen bonds with both the ammonium ion and the free amine, affecting their relative stabilities and thus the pKa. libretexts.org The size and shape of the molecule can also influence how effectively it is solvated, which in turn affects its basicity. libretexts.org Computational studies are often employed to predict pKa values and to understand the subtle interplay of electronic and solvation effects in different media. srce.hrmdpi.com

Rearrangement Reactions and Isomerization Processes

While specific studies on the rearrangement and isomerization of this compound are not extensively documented, the general principles of organic chemistry allow for predictions of its likely behavior. The acenaphthene core is a rigid, planar system, and isomerization would typically involve the migration of substituents on the aromatic ring or the aliphatic bridge.

Photochemical E (trans) to Z (cis) isomerization has been observed in substituted 1-naphthylacrylates, which share a similar naphthalene-like core. nih.gov This suggests that if 1-Acenaphthenamine were derivatized to contain a double bond, similar isomerizations could be possible under photochemical conditions. The process is often reversible and can be influenced by the polarity of the solvent. nih.gov

In the broader context of refinery processes, C₅/C₆ isomerization is a key reaction for increasing the octane (B31449) number of gasoline by converting straight-chain alkanes to their branched isomers. axens.net While not directly applicable to 1-Acenaphthenamine, it highlights the industrial importance of isomerization reactions.

Investigation of Oxidative and Reductive Transformation Pathways

The amino group and the acenaphthene ring system in 1-Acenaphthenamine are susceptible to both oxidation and reduction.

Oxidative Pathways: The amino group can undergo oxidation. In the context of biocatalysis, imine reductase (IRED) enzymes can catalyze the oxidative deamination of amines, which could be a potential transformation pathway for 1-Acenaphthenamine. whiterose.ac.uk

Reductive Pathways: Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. whiterose.ac.ukrsc.org This process involves the formation of an imine intermediate followed by its reduction. While this is more relevant to the synthesis of 1-Acenaphthenamine from acenaphthenone, the reverse reaction, oxidative deamination, is also a possibility. The catalysts for reductive amination are often transition metals like ruthenium. sioc-journal.cn Biocatalytic reductive amination using imine reductases (IREDs) has gained significant attention for the synthesis of chiral amines due to its high selectivity and sustainability. whiterose.ac.ukrsc.org

The general mechanism for reductive amination proceeds through the following steps:

Nucleophilic attack of the amine on the carbonyl group to form a hemiaminal.

Dehydration of the hemiaminal to form an imine (Schiff base).

Reduction of the imine to the corresponding amine.

Mechanistic Investigations of Derivative Formation Reactions

The primary amino group of this compound is a key site for derivatization, allowing for the formation of a wide range of compounds through reactions such as acylation and Schiff base formation.

Schiff Base Formation: 1-Acenaphthenamine, as a primary amine, readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. wjpsonline.comresearchgate.netnih.gov This condensation reaction is typically reversible and acid-catalyzed. wjpsonline.comlibretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. wjpsonline.comresearchgate.net

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is often the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group (water). wjpsonline.com

The pH of the reaction is a critical factor. A moderately acidic environment (around pH 4-6) is often optimal. researchgate.netlibretexts.org If the pH is too low, the amine will be protonated, rendering it non-nucleophilic. If the pH is too high, the hydroxyl group of the carbinolamine will not be sufficiently protonated to be eliminated as water. wjpsonline.comlibretexts.org

Table 1: Key Steps in Schiff Base Formation from 1-Acenaphthenamine

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the amino group of 1-Acenaphthenamine on a carbonyl compound. | Carbinolamine |

| 2 | Proton transfer from the nitrogen to the oxygen. | Zwitterionic intermediate |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule. | Iminium ion |

| 5 | Deprotonation to yield the final product. | Schiff base (Imine) |

This table presents a generalized mechanism for Schiff base formation.

Acylation Reactions: The amino group of 1-Acenaphthenamine can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. The kinetics of amine acylation have been studied for various systems. For instance, the base-catalyzed O-acylation of hydroxamic acids with acetic anhydride (B1165640) follows second-order kinetics, being first order with respect to both the hydroxamic acid and the acetic anhydride. researchgate.net Similar kinetic behavior could be expected for the N-acylation of 1-Acenaphthenamine.

Kinetic studies of azole-catalyzed amine acylation reveal complex dependencies on the concentrations of the acyl donor, amine, and catalyst. nih.gov The mechanism often proceeds through the formation of a highly reactive N-acylated azole intermediate. nih.gov

Derivatives and Strategic Functionalization of 1 Acenaphthenamine Hydrochloride

Synthesis of Novel Substituted 1-Acenaphthenamine Derivatives

The inherent reactivity of the primary amino group and the aromatic acenaphthene (B1664957) core in 1-acenaphthenamine hydrochloride allows for a diverse range of synthetic transformations. These modifications are pivotal in creating a library of derivatives with tailored properties.

The nitrogen atom of the primary amine in 1-acenaphthenamine serves as a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation is typically achieved by reacting 1-acenaphthenamine with alkyl halides. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the halide from the alkyl group. wikipedia.org While effective, this method can sometimes lead to polyalkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective N-monoalkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the use of specific bases like triethylamine, is crucial. koreascience.kr

N-Acylation involves the reaction of 1-acenaphthenamine with acylating agents such as acyl chlorides or acid anhydrides. youtube.comlibretexts.org This reaction is generally more straightforward to control than N-alkylation and reliably produces N-acylated derivatives (amides). The reaction with acyl chlorides is often vigorous and may be conducted in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.orgyoutube.com The resulting amides are valuable intermediates for further synthetic elaborations.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of 1-Acenaphthenamine

| Reaction Type | Reagent | Product | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | N-Alkyl-1-acenaphthenamine | Base (e.g., Triethylamine), Solvent (e.g., Methanol) koreascience.kr |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-1-acenaphthenamine | Base (e.g., Pyridine), Solvent (e.g., Benzene) youtube.com |

The acenaphthene core of 1-acenaphthenamine is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic rings. The position of substitution is directed by the existing amino group and the inherent reactivity of the acenaphthene system.

Friedel-Crafts Acylation of acenaphthene, the parent hydrocarbon, typically yields a mixture of 5- and 3-acylacenaphthenes. rsc.org The ratio of these isomers is influenced by the solvent and the acylating agent used. rsc.org For instance, acetylation can result in a 5- to 3-isomer ratio ranging from 2 to 40. rsc.org The presence of the amino group in 1-acenaphthenamine, being an activating group, would further influence the regioselectivity of such reactions. The reaction is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgyoutube.com

Nitration of acenaphthene and its derivatives is another important electrophilic aromatic substitution. The nitration of acenaphthene itself can lead to a mixture of isomers, with 5-nitroacenaphthene (B50719) often being a major product, though contaminated with the 3-nitro isomer. cdnsciencepub.com The conditions for nitration, such as the choice of nitrating agent (e.g., nitric acid in acetic anhydride), play a crucial role in the product distribution. cdnsciencepub.comrsc.orgnih.gov The nitro derivatives serve as versatile intermediates, as the nitro group can be subsequently reduced to an amino group, opening pathways for further functionalization.

Table 2: Electrophilic Aromatic Substitution Reactions on the Acenaphthene Ring

| Reaction Type | Reagent | Typical Products on Acenaphthene | Key Findings |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 5-Acetylacenaphthene and 3-Acetylacenaphthene | Isomer ratio is solvent dependent. rsc.org |

| Nitration | HNO₃ / Acetic Anhydride | 5-Nitroacenaphthene and 3-Nitroacenaphthene | Isomer proportions and reaction rates have been studied relative to naphthalene (B1677914). cdnsciencepub.comrsc.org |

Chiral Derivatives and Enantiomeric Resolution Techniques

1-Acenaphthenamine is a chiral molecule, existing as a racemic mixture of two enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry is important.

Diastereomeric Salt Formation is a classical and widely used method for the resolution of racemic amines. libretexts.orglibretexts.orgpharmtech.com This technique involves reacting the racemic 1-acenaphthenamine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. pbworks.com Once separated, the individual enantiomers of 1-acenaphthenamine can be recovered by treating the diastereomeric salts with a base. libretexts.orgpbworks.com

Enantioselective Synthesis offers an alternative route to obtaining enantiomerically pure derivatives. This approach involves using chiral catalysts or auxiliaries to stereoselectively synthesize one enantiomer over the other. For instance, rhodium-catalyzed intramolecular C(sp³)-H silylation has been reported for the enantioselective synthesis of acenaphthene-type scaffolds. nih.gov Asymmetric Brønsted acid catalysis has also been employed for the enantioselective synthesis of 1-aminoindene derivatives, a structurally related class of compounds. rsc.org

Table 3: Common Chiral Resolving Agents for Racemic Amines

| Chiral Resolving Agent | Type | Principle of Separation | Reference |

| (+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with different solubilities. | libretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Formation of diastereomeric salts with different solubilities. | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Formation of diastereomeric salts with different solubilities. | libretexts.org |

Annulation and Heterocyclic Ring Formations Involving 1-Acenaphthenamine as a Precursor

The amino group and the adjacent carbonyl group (if introduced through oxidation or derivatization) in 1-acenaphthenamine derivatives make them valuable precursors for the synthesis of fused heterocyclic systems through annulation reactions.

The synthesis of pyrimidines , a class of nitrogen-containing heterocycles, can be achieved from α,β-unsaturated ketones and amidines through a [3+3] annulation. rsc.org Similarly, substituted pyrimidines can be synthesized from guanidine (B92328) and β-dicarbonyl compounds. nih.gov By converting 1-acenaphthenamine into a suitable intermediate, such as an α-amino ketone, it can potentially be used in the synthesis of acenaphtho[1,2-b]pyrimidines.

The formation of imidazoles often involves the reaction of α-halo ketones with amidines or the cyclization of α-amino ketones. nih.govorgsyn.orgyoutube.com A one-pot synthesis of aryl imidazoles from ketones via α-amination has also been reported. nih.gov These synthetic strategies suggest that 1-acenaphthenamine, after appropriate modification, could serve as a building block for constructing acenaphtho[1,2-d]imidazole derivatives.

The synthesis of pyrazolo[1,5-a]pyrimidines through the cyclization of aminopyrazoles with ketones further illustrates the utility of amine-containing precursors in building complex heterocyclic frameworks. nih.govacs.org

Development of this compound as a Chemical Intermediate (excluding pharmaceutical APIs for human use)

Beyond its role in the synthesis of discrete molecular entities, this compound serves as a valuable intermediate in the production of various materials.

In the field of dye chemistry , aromatic amines are fundamental building blocks. They can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. While specific examples for 1-acenaphthenamine are not extensively documented in readily available literature, its structural similarity to other naphthalenic amine intermediates, such as those used in the synthesis of acid dyes, suggests its potential in this area. amoghchemicals.in

In agrochemical research , the development of novel pesticides and herbicides often involves the synthesis of diverse heterocyclic compounds. The potential for 1-acenaphthenamine to be converted into various substituted and fused heterocyclic systems makes it an interesting scaffold for the exploration of new agrochemically active molecules. For instance, a silafluofen (B12357) analogue, an insecticide, has been synthesized from an acenaphthene-type scaffold, highlighting the relevance of this core structure in agrochemistry. nih.gov The nitration of aromatic compounds is also a key step in the synthesis of many agrochemicals. nih.gov

Table 4: Potential Applications of 1-Acenaphthenamine as a Chemical Intermediate

| Industry | Potential Application | Rationale |

| Dyes | Intermediate for Azo Dyes | Aromatic amines are precursors for diazotization and coupling reactions. |

| Agrochemicals | Scaffold for Novel Pesticides/Herbicides | The acenaphthene core can be functionalized to create diverse heterocyclic structures with potential biological activity. nih.gov |

Computational and Theoretical Chemistry Studies of 1 Acenaphthenamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Calculations

There are no specific DFT studies on 1-Acenaphthenamine hydrochloride to report. DFT is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.

Ab Initio and Semi-Empirical Methods

Similarly, the literature lacks specific studies employing ab initio or semi-empirical methods to analyze this compound. Ab initio methods are highly accurate but computationally intensive, while semi-empirical methods are faster and suitable for larger molecules but with some approximation.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

No molecular dynamics simulations of this compound have been found in the literature. Such simulations would be invaluable for understanding the conformational flexibility of the molecule, its interactions with solvents, and its dynamic behavior over time.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

While general methods for predicting spectroscopic parameters are well-established, there are no published studies that specifically apply these methods to this compound to predict and interpret its NMR, IR, or UV-Vis spectra.

Reaction Pathway Modeling, Transition State Analysis, and Energetics

The modeling of reaction pathways, analysis of transition states, and calculation of reaction energetics for this compound are not documented in the available literature. These studies would be critical for understanding its chemical reactivity and potential transformation pathways.

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

No theoretical SAR or QSAR studies focusing on this compound and its derivatives are present in the reviewed literature. These studies are crucial in drug discovery and development for predicting the biological activity of compounds based on their molecular structure.

Advanced Applications of 1 Acenaphthenamine Hydrochloride in Materials Science and Catalysis

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions are fundamental to biological processes and the design of new materials. wikipedia.org While acenaphthene (B1664957) derivatives have been studied in the context of supramolecular assemblies, specific research detailing the involvement of 1-Acenaphthenamine hydrochloride is not prominent. nih.gov

Molecular Self-Assembly and Ordered Architectures

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is crucial for creating complex and functional nanomaterials. Research on π-extended acenaphtho[1,2-d] nih.govCurrent time information in Bangalore, IN.wikipedia.orgtriazoles demonstrates how acenaphthene-based structures can self-assemble into ordered architectures like stacked hydrogen-bonded tetrads and triads. nih.gov However, there is no specific literature detailing the self-assembly behavior of this compound.

Principles of Molecular Recognition in Supramolecular Systems

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. This principle is central to host-guest chemistry, where a "host" molecule selectively binds a "guest" molecule. wikipedia.org Host-guest systems have wide-ranging applications, from drug delivery to sensing. nih.gov The ability of acenaphthene derivatives to participate in π-stacking and hydrogen bonding suggests potential for molecular recognition. nih.gov Nevertheless, specific studies on this compound as either a host or guest in such systems are not found in the reviewed literature.

Design of Mechanically Interlocked Molecular Architectures and Rotaxanes